2,2,2-trifluoro-N-(2-methylphenyl)ethanecarbonimidoyl chloride
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Overview
Description
Preparation Methods
The synthesis of 2,2,2-trifluoro-N-(2-methylphenyl)ethanecarbonimidoyl chloride involves several steps. One common method includes the reaction of 2,2,2-trifluoroethanol with 2-methylphenyl isocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,2,2-trifluoro-N-(2-methylphenyl)ethanecarbonimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form corresponding amides and acids.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-trifluoro-N-(2-methylphenyl)ethanecarbonimidoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(2-methylphenyl)ethanecarbonimidoyl chloride involves its reactivity with nucleophiles and electrophiles. The compound’s trifluoromethyl group enhances its electrophilic nature, making it a suitable candidate for reactions with nucleophiles . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar compounds to 2,2,2-trifluoro-N-(2-methylphenyl)ethanecarbonimidoyl chloride include:
2,2,2-trifluoro-N-phenylethanecarbonimidoyl chloride: Lacks the methyl group on the phenyl ring, resulting in different reactivity and applications.
2,2,2-trifluoro-N-(4-methylphenyl)ethanecarbonimidoyl chloride: The methyl group is positioned differently on the phenyl ring, affecting its chemical properties.
2,2,2-trifluoro-N-(2-chlorophenyl)ethanecarbonimidoyl chloride:
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for various research applications .
Properties
Molecular Formula |
C9H7ClF3N |
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Molecular Weight |
221.60 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(2-methylphenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C9H7ClF3N/c1-6-4-2-3-5-7(6)14-8(10)9(11,12)13/h2-5H,1H3 |
InChI Key |
FHAFGVPXPVEATM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
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